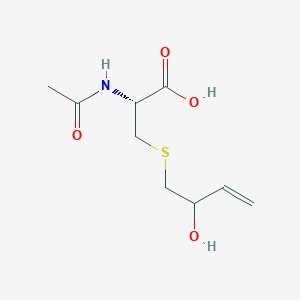
N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine
Übersicht
Beschreibung
N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine (CHEBI:165880) is a N-acyl-L-amino acid . Its IUPAC name is (2R)-2-acetamido-3-(2-hydroxybut-3-enylsulanyl)propanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H15NO4S . The molecule contains a total of 29 bonds. There are 14 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 sulfide .Physical And Chemical Properties Analysis
The average mass of this compound is 233.280 and its mono-isotopic mass is 233.07218 .Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Biomarker Identification
- N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine has been identified as a metabolite in studies investigating the in vivo metabolism of 1,3-Butadiene (BD) in rats and mice. This compound is a significant metabolite, accounting for a notable proportion of total metabolites excreted, highlighting its relevance in metabolic studies related to BD exposure (Nauhaus et al., 1996).
Biomonitoring and Occupational Health
- In occupational health research, this compound is a significant biomarker. Studies focusing on workers exposed to BD in petrochemical plants used this metabolite for assessing exposure and understanding the health risks associated with BD (Fustinoni et al., 2004).
Environmental Exposure Analysis
- The presence of this compound in human urine is used to assess environmental exposure to BD. Its detection in population studies helps in understanding the extent of exposure to BD and related compounds in various environments (Nieto et al., 2021).
Chemical Synthesis and Characterization
- Research into the synthesis and characterization of N-acetyl-L-cysteine S-conjugates of butadiene monoxide, which include this compound, provides insight into the chemical properties and potential applications of these compounds in various scientific fields (Elfarra et al., 1995).
Metabolic Pathway Analysis
- Studies on cysteine S-conjugate N-acetyltransferase from rat kidney microsomes have implications for understanding the metabolic pathways involving this compound and related compounds (Duffel & Jakoby, 1982).
Corrosion Inhibition Studies
- Research on the inhibition of corrosion of mild steel by L-Cysteine and its derivatives, including this compound, offers insights into the potential applications of these compounds in materials science and engineering (Fu et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxybut-3-enylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14)/t7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFOCGZWTJHIGU-MQWKRIRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(C=C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(C=C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675527 | |
| Record name | N-Acetyl-S-(2-hydroxybut-3-en-1-yl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159092-64-5 | |
| Record name | N-Acetyl-S-(2-hydroxybut-3-en-1-yl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid](/img/structure/B3323002.png)





![(3aR,6aR)-rel-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3323047.png)


